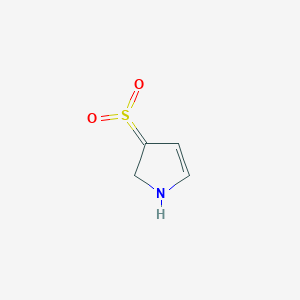

3-Sulfonyl-1h-pyrrole

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H5NO2S |

|---|---|

Molecular Weight |

131.16 g/mol |

IUPAC Name |

3-sulfonyl-1,2-dihydropyrrole |

InChI |

InChI=1S/C4H5NO2S/c6-8(7)4-1-2-5-3-4/h1-2,5H,3H2 |

InChI Key |

KWXJAAWYKTYKHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=S(=O)=O)C=CN1 |

Synonyms |

3-sulfonyl-1H-pyrrole |

Origin of Product |

United States |

Synthetic Methodologies for 3 Sulfonyl 1h Pyrrole and Derivatives

Direct C3-Sulfonylation Approaches

Direct functionalization of the pyrrole (B145914) ring at the C3-position presents a formidable challenge due to the inherent reactivity of the C2- and C5-positions. However, specific reagents and conditions have been developed to achieve regioselective C3-sulfonylation.

Regioselective Sulfonation with Sulfur Trioxide–Pyridine (B92270) Complexes

The sulfonation of pyrrole and its 1-methyl derivatives using a sulfur trioxide–pyridine complex has been shown to yield 3-sulfonated pyrroles. researchgate.net This outcome contrasts with some textbook descriptions that suggest the formation of 2-sulfonates. researchgate.net Quantum chemical studies using density functional theory (DFT) have been conducted to understand the reaction mechanism. researchgate.net These studies suggest that the formation of both α- and β-pyrrolesulfonic acid pyridinium (B92312) salts can be reversible. researchgate.net The α-isomer is kinetically less stable, which favors the accumulation of the more stable β-isomer (3-sulfonylated product) in the reaction mixture. researchgate.net The reaction is typically carried out in pyridine at elevated temperatures, around 100°C. lifechempharma.com

Investigations into Chlorosulfonation Regiochemistry on Pyrrole Derivatives

The regiochemistry of chlorosulfonation on pyrrole derivatives is highly dependent on the reaction conditions and the nature of the substituents on the pyrrole ring. For instance, the chlorosulfonation of thenoyltrifluoroacetone with neat chlorosulfuric acid resulted in a mixture of 3- and 2-chlorosulfonated isomers. researchgate.net In contrast, using dichloromethane (B109758) as a solvent led exclusively to the 2-chlorosulfonated product. researchgate.net The study of chlorosulfonation on various substituted pyrroles remains an area of active investigation to better control the regioselectivity of the electrophilic aromatic substitution. researchgate.net For example, the synthesis of 2-chloro-5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde is achieved by treating the corresponding pyrrole with N-chlorosuccinimide in N,N-dimethylformamide. chemicalbook.com

Transition Metal-Catalyzed Syntheses

Transition metal catalysis, particularly with gold, has emerged as a powerful tool for the synthesis of highly substituted 3-sulfonyl-1H-pyrroles through cycloisomerization reactions.

Gold-Catalyzed Cycloisomerization Reactions

Gold(I) catalysts have proven to be exceptionally effective in mediating the cycloisomerization of specifically designed precursors to afford 3-sulfonyl-1H-pyrroles. These reactions often proceed through a domino sequence involving aminocyclization and a subsequent sulfonyl migration.

A prominent method for synthesizing 1-substituted 3-sulfonyl-1H-pyrroles involves the gold(I)-catalyzed cycloisomerization of N-substituted N-sulfonyl-aminobut-3-yn-2-ols. cncb.ac.cnnih.gov The proposed mechanism commences with the activation of the propargylic alcohol by the Au(I) catalyst, which facilitates the intramolecular nucleophilic addition of the sulfonamide nitrogen onto the alkyne. nih.govucc.ie This step forms a vinyl gold intermediate. ucc.ie Subsequent dehydration leads to a cationic pyrrole-gold adduct. ucc.iesemanticscholar.org This intermediate then undergoes a rare deaurative 1,3-sulfonyl migration to furnish the final aromatic 3-sulfonyl-1H-pyrrole product. cncb.ac.cnnih.gov An alternative pathway suggests the deaurative 1,3-sulfonyl migration could occur first, followed by dehydrative aromatization. ucc.iesemanticscholar.org Crossover experiments have confirmed that this sulfonyl migration is an intramolecular process. ucc.ie

The gold(I)-catalyzed domino aminocyclization/1,3-sulfonyl migration has demonstrated a broad substrate scope, accommodating a range of starting materials. nih.govsemanticscholar.org The reaction is efficient for N-substituted N-sulfonyl-aminobut-3-yn-2-ols containing both electron-donating and electron-withdrawing groups, as well as sterically demanding substituents on the nitrogen and sulfonyl moieties. cncb.ac.cnnih.gov The use of an N-heterocyclic carbene (NHC)-gold(I) complex has been identified as the optimal catalyst, providing moderate to excellent yields of the desired 3-sulfonyl-1H-pyrroles. ucc.iesemanticscholar.org

Another gold(I)-catalyzed approach involves the annulation of alkynyl thioethers with isoxazoles, which proceeds via a regioselective β-addition to provide 3-sulfenylated pyrroles. nih.govacs.org These sulfenylated pyrroles can then be selectively oxidized to their corresponding sulfonyl derivatives. nih.govacs.org This method tolerates a variety of functional groups, including aldehydes, amides, esters, and aryl halides. nih.govacs.org

Table 1: Examples of Substrates in Gold(I)-Catalyzed Synthesis of this compound Derivatives

| Starting Material Type | Catalyst System | Product Type | Key Features |

| N-substituted N-sulfonyl-aminobut-3-yn-2-ols | NHC-Gold(I) complex | 1-substituted 3-sulfonyl-1H-pyrroles | Broad substrate scope, moderate to high yields, intramolecular 1,3-sulfonyl migration. nih.govucc.iesemanticscholar.org |

| Alkynyl thioethers and Isoxazoles | [IPrAu(CH₃CN)]SbF₆ | 3-sulfenylated pyrroles (precursors to 3-sulfonyl pyrroles) | Regioselective β-addition, tolerates various functional groups. nih.govacs.org |

Mechanism of Intramolecular 1,3-Sulfonyl Migration in Pyrrole Formation

Palladium-Catalyzed Strategies for 3-Sulfonylpyrrole Construction

Multi-Component Reactions (MCRs) and Cascade Processes

Multi-component reactions and cascade processes offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation.

A noteworthy cascade reaction for the synthesis of 3-aryl-2,4-disulfonyl-1H-pyrroles involves the reaction of gem-dibromoalkenes with arylsulfonyl methyl isocyanides. nih.govrsc.orgrsc.org This process is facilitated by a base, such as cesium carbonate (Cs2CO3), in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. nih.govrsc.org

In this cascade reaction, arylsulfonyl methyl isocyanides, such as p-toluenesulfonylmethyl isocyanide (TosMIC), exhibit dual reactivity. nih.govrsc.org They act as both a sulfonyl source and a 1,3-dipolar reagent within the same reaction vessel. nih.govrsc.org The gem-dibromoalkenes, which can be readily prepared from aldehydes or ketones, serve as precursors to activated alkyne intermediates. nih.gov The reaction proceeds to give 3-aryl-2,4-disulfonyl-1H-pyrroles in high yields. nih.govrsc.org A variety of substituted gem-dibromoalkenes and arylsulfonyl methyl isocyanides can be employed, demonstrating the broad scope of this methodology. nih.gov

Table 1: Synthesis of 3-Aryl-2,4-disulfonyl-1H-pyrroles from gem-Dibromoalkenes and Arylsulfonyl Methyl Isocyanides nih.gov

| Entry | gem-Dibromoalkene | Arylsulfonyl Methyl Isocyanide | Product | Yield (%) |

| 1 | 1-bromo-2-(2,2-dibromovinyl)benzene | TosMIC | 3-(2-bromophenyl)-2,4-bis(tosyl)-1H-pyrrole | 78 |

| 2 | 1-(2,2-dibromovinyl)-4-methylbenzene | TosMIC | 3-(p-tolyl)-2,4-bis(tosyl)-1H-pyrrole | 90 |

| 3 | 1-(2,2-dibromovinyl)-4-methoxybenzene | TosMIC | 3-(4-methoxyphenyl)-2,4-bis(tosyl)-1H-pyrrole | 85 |

| 4 | 1-chloro-4-(2,2-dibromovinyl)benzene | TosMIC | 3-(4-chlorophenyl)-2,4-bis(tosyl)-1H-pyrrole | 82 |

Mechanistic studies suggest that the cascade reaction is initiated by the base-mediated elimination of hydrogen bromide (HBr) from the gem-dibromoalkene to form a bromoalkyne intermediate. nih.gov Subsequently, the arylsulfonyl methyl isocyanide acts as a sulfonyl source, leading to the formation of a sulfonylated acetylene (B1199291) intermediate after a second HBr elimination. nih.govmdpi.com Finally, a [2+3]-cycloaddition reaction between this sulfonyl acetylene and a second molecule of the arylsulfonyl methyl isocyanide furnishes the final 3-aryl-2,4-disulfonyl-1H-pyrrole product. nih.govmdpi.com Control experiments have supported this proposed mechanism, and no byproducts from the direct [2+3]-cycloaddition of the initial bromoalkyne were observed. nih.gov

The Van Leusen pyrrole synthesis is a classic and versatile method for constructing the pyrrole ring. nih.gov It typically involves the reaction of a Michael acceptor with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base. mdpi.comnih.gov TosMIC, also known as Van Leusen's reagent, is a key building block due to its three functional groups: the isocyanide, the sulfonyl group, and the acidic α-carbon. researchgate.net

Under basic conditions, TosMIC is deprotonated to form a carbanion. This carbanion then undergoes a Michael addition to an activated alkene. mdpi.comnih.gov The resulting intermediate undergoes an intramolecular [3+2] cycloaddition, followed by the elimination of the tosyl group to form the pyrrole ring. mdpi.comnih.gov This method has been widely applied to synthesize a variety of 3,4-disubstituted pyrroles. organic-chemistry.org While the sulfonyl group is typically eliminated in the final step, modifications to the reaction or substrates could potentially lead to the retention of the sulfonyl moiety in the final pyrrole product.

Utilizing Gem-Dibromoalkenes with Arylsulfonyl Methyl Isocyanides

Domino C-H Sulfonylation and Subsequent Heterocycle Annulation

Domino reactions, also known as cascade reactions, offer an efficient approach to molecular complexity from simple starting materials in a single operation, avoiding the isolation of intermediates. In the context of sulfonylpyrrole synthesis, these reactions can involve the direct functionalization of a C-H bond with a sulfonyl group, followed by the construction of the pyrrole ring.

A notable example is the cascade reaction involving the sulfonylation and [2+3]-cycloaddition of gem-dibromoalkenes with arylsulfonyl methyl isocyanides, leading to the formation of 3-aryl-2,4-disulfonyl-1H-pyrroles. nih.govrsc.org This method is significant for its use of arylsulfonyl methyl isocyanides as a dual-functional reagent, acting as both a sulfonyl source and a 1,3-dipolar species. nih.gov The reaction is typically mediated by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) at elevated temperatures. nih.govrsc.org

While not exclusively for 3-sulfonyl-1H-pyrroles, the principles of domino C-H sulfonylation and annulation have been demonstrated in the synthesis of other heterocycles, such as fully substituted pyrazoles. acs.orgnih.gov These reactions often proceed in water, utilizing hydrophilic enaminones and sulfonyl hydrazines in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) and a catalyst such as molecular iodine. acs.org Visible-light-promoted three-component sulfonylative annulations have also been developed, showcasing a transition-metal-free and expeditious route to sulfonylated polyaromatics using sodium metabisulfite (B1197395) as a sulfur dioxide surrogate. nih.govacs.org These methodologies highlight the potential for developing similar domino strategies specifically tailored for the synthesis of this compound derivatives.

Table 1: Examples of Domino/Cascade Reactions for Sulfonylated Heterocycles

| Starting Materials | Reagents | Product Type | Reference |

|---|---|---|---|

| gem-Dibromoalkenes, Arylsulfonyl methyl isocyanides | Cs₂CO₃, DMSO | 3-Aryl-2,4-disulfonyl-1H-pyrroles | nih.govrsc.org |

| NH₂-functionalized enaminones, Sulfonyl hydrazines | I₂, TBHP, NaHCO₃, H₂O | Fully substituted pyrazoles | acs.orgnih.gov |

| Acrylamides, Aryl diazonium salts, Na₂S₂O₅ | Visible light | Sulfonylated benzimidazo/indolo[2,1-a]iso-quinolin-6(5H)-ones | nih.govacs.org |

Advanced Synthetic Strategies for this compound Derivatives

Beyond domino reactions, a range of advanced synthetic methods have been developed to access this compound derivatives, often focusing on efficiency, diversity, and novel reaction pathways.

Solid-phase synthesis is a powerful tool for the generation of combinatorial libraries of organic molecules, which is particularly valuable for drug discovery and materials science. nih.govcrsubscription.com This technique involves attaching a starting material to a solid support, typically a polymer bead, and then carrying out a series of reactions. crsubscription.com The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away. crsubscription.com

The synthesis of pyrrole derivatives on solid supports has been successfully demonstrated. nih.gov For instance, a solid-phase multicomponent reaction has been developed utilizing a lysine-containing peptide as the nitrogen source, which is anchored to the solid support. nih.gov This approach allows for the rapid and versatile synthesis of pyrrole derivatives with high purity. nih.gov While not exclusively for 3-sulfonyl-1H-pyrroles, these methods provide a framework for the development of solid-phase syntheses of sulfonylated pyrrole libraries. The selection of an appropriate resin and linker is crucial for the success of solid-phase synthesis. nih.gov

Photochemical and electrochemical methods offer sustainable and often unique pathways for the synthesis of heterocyclic compounds, including pyrroles. These methods can proceed under mild conditions and can access reactive intermediates that are difficult to generate through traditional thermal methods.

Photochemical approaches to pyrrole synthesis can involve desulfurization reactions. For example, the irradiation of 2,5-dihydro-1H-pyrrole-2-thiones in the presence of triethylamine (B128534) can lead to the formation of pyrroles. rsc.org Photochemical cascade cyclizations have also been developed for the synthesis of sulfonylated polyaromatic compounds, demonstrating the potential of light-mediated reactions in constructing complex molecules with sulfonyl groups. acs.org

Electrochemical synthesis provides another avenue for the formation of sulfonylated pyrroles. The electrochemical copolymerization of 3,4-Propylenedioxythiophene (ProDOT) and N-Phenylsulfonyl Pyrrole (PSP) has been reported. expresspolymlett.comiitkgp.ac.in In this process, N-phenyl sulfonyl-1H-pyrrole-3-sulfonyl chloride can be synthesized using chlorosulfonic acid in acetonitrile. expresspolymlett.comresearchgate.net The electrochemical method allows for the formation of polymer films with controlled properties. expresspolymlett.com The strong electron-withdrawing nature of the sulfonyl group can inhibit electrochemical polymerization, a factor that needs to be considered in the design of such syntheses. expresspolymlett.comiitkgp.ac.in A review of synthetic organic electrochemical methods since 2000 highlights the oxidation of sulfinic acid salts to sulfonyl radicals as a key transformation. nih.gov

Isomerization and rearrangement reactions represent an atom-economical approach to the synthesis of complex molecules, where the core scaffold of a starting material is reorganized to form the desired product. A significant breakthrough in the synthesis of 3-sulfonyl-1H-pyrroles is the gold(I)-catalyzed domino aminocyclization/1,3-sulfonyl migration of N-substituted N-sulfonyl-aminobut-3-yn-2-ols. nih.govcncb.ac.cnresearchgate.net

This reaction proceeds through the activation of the propargylic alcohol by the gold(I) catalyst, which triggers an intramolecular nucleophilic addition of the sulfonamide to the alkyne. cncb.ac.cnucc.ie The resulting intermediate then undergoes dehydration and a deaurative 1,3-sulfonyl migration to yield the 1-substituted this compound. cncb.ac.cnresearchgate.netucc.ie This method is applicable to a wide range of substrates with both electron-donating and electron-withdrawing groups. cncb.ac.cnresearchgate.net

While the direct rearrangement to form a this compound is a key example, related rearrangements have been observed in other heterocyclic systems. For instance, a C-H sulfonylation of N-protected 3-bissulfonimidoindole derivatives occurs via a 1,3-rearrangement of a sulfonyl group. researchgate.net Additionally, gold(I)-catalyzed reactions of alkynyl thioethers can lead to 3-sulfenylated pyrroles, which can be subsequently oxidized to the corresponding sulfonyl derivatives. acs.org

Table 2: Key Rearrangement Reactions in the Synthesis of Sulfonyl-Heterocycles

| Reaction Type | Catalyst/Reagent | Starting Material | Product | Reference |

|---|---|---|---|---|

| Domino aminocyclization/1,3-sulfonyl migration | Gold(I) catalyst | N-substituted N-sulfonyl-aminobut-3-yn-2-ols | 1-Substituted 3-sulfonyl-1H-pyrroles | nih.govcncb.ac.cnresearchgate.netucc.ie |

| C-H sulfonylation via 1,3-rearrangement | Tetra-n-butylammonium fluoride (B91410) (TBAF) | N-protected 3-bissulfonimidoindole derivatives | 2-Sulfonyl-3-sulfonamidoindole derivatives | researchgate.net |

| Annulation and subsequent oxidation | Gold(I) catalyst, then oxidant | Alkynyl thioethers | 3-Sulfonyl-pyrroles | acs.org |

Reactivity and Mechanistic Pathways of 3 Sulfonyl 1h Pyrrole

Electrophilic Substitution Reactions on the Pyrrole (B145914) Nucleus

Positional Selectivity in Electrophilic Attack on Sulfonylated Pyrroles

The pyrrole ring is an electron-rich heterocycle that typically undergoes electrophilic substitution preferentially at the C2 (α) position due to the superior stabilization of the resulting cationic σ-complex intermediate. However, the presence of a strong electron-withdrawing group, such as a sulfonyl group, alters this inherent reactivity.

Research has shown that the direct sulfonation of pyrrole or its N-alkyl derivatives with a sulfur trioxide-pyridine complex yields 3-sulfonated pyrroles, challenging older textbook descriptions that suggested C2 sulfonation. researchgate.net This preference for the C3 (β) position is significant. When the sulfonyl group is already present at C3, it directs subsequent electrophilic attacks. The orientation is governed by a combination of the deactivating nature of the sulfonyl group and the specific electrophile used. umich.eduumich.edu

For N-phenylsulfonyl pyrrole, which serves as a model for C-sulfonylated pyrroles, the outcome of electrophilic substitution is highly dependent on the reaction conditions and the nature of the electrophile, often interpreted within the framework of the Hard and Soft Acids and Bases (HSAB) principle. umich.edu

"Hard" electrophiles , such as the nitronium ion (NO₂⁺) from a nitric acid/acetic anhydride (B1165640) mixture, tend to attack the position of highest electron density. In the deactivated ring, this is the C3 position (or C4, which is equivalent in a 3-substituted pyrrole). Nitration of 1-(phenylsulfonyl)pyrrole (B93442) occurs almost exclusively at the 3-position. umich.eduumich.edu

"Softer" electrophiles are subject to orbital control and may favor the C2 position. For instance, Vilsmeier-Haack formylation and cyanation of 1-(phenylsulfonyl)pyrrole yield the 2-substituted products. umich.eduumich.edu

Friedel-Crafts acylation shows a remarkable dependence on the Lewis acid catalyst. Using aluminum chloride (AlCl₃) leads to 3-acylation, whereas boron trifluoride etherate (BF₃·OEt₂) directs the acyl group to the C2 position. umich.eduumich.edu

The introduction of a bulky protecting group on the nitrogen, such as a triisopropylsilyl (TIPS) group, can sterically hinder the α-positions (C2 and C5), further promoting electrophilic attack at the β-positions (C3 and C4). umich.edu

Influence of the Sulfonyl Group on Pyrrole Ring Activation

The sulfonyl group (-SO₂R) is strongly electron-withdrawing, and its presence on the pyrrole ring has a significant deactivating effect on the nucleus towards electrophilic aromatic substitution. thieme-connect.comresearchgate.net This deactivation is beneficial in synthetic chemistry as it reduces the propensity of the pyrrole ring to undergo undesired side reactions like polymerization, which is a common issue with highly reactive, unsubstituted pyrroles under acidic conditions. thieme-connect.comsci-hub.se

While N-sulfonylation is a common strategy to protect and deactivate the pyrrole ring, placing the sulfonyl group directly on a carbon atom (e.g., at C3) provides a more robust modification, as the C-S bond is less susceptible to cleavage under acidic or basic conditions compared to the N-S bond. thieme-connect.com

Nucleophilic Reactions Involving 3-Sulfonyl-1H-Pyrrole

Directed ortho-Metallation (DoM) for Regioselective C2 Functionalization

Directed ortho-metallation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The process involves deprotonation at the position ortho (adjacent) to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then be trapped by various electrophiles.

In the context of this compound, the sulfonyl group itself is not a classic chelating DMG. However, the acidity of the adjacent C-H protons is increased by the inductive electron-withdrawing effect of the sulfonyl group. For effective DoM, the pyrrole nitrogen must first be protected with a suitable group that can act as a DMG. thieme-connect.comthieme-connect.com This strategy enables highly regioselective deprotonation and subsequent functionalization at the C2 position, which is ortho to the C3-sulfonyl group. thieme-connect.comthieme-connect.com For π-electron rich heterocycles like pyrrole, lithiation has a strong intrinsic preference for the C2 position, a tendency that is reinforced in this system. uwindsor.ca

Impact of N-Substituents and Base Selection on Regioselectivity

The success and regioselectivity of the DoM reaction on 3-sulfonyl pyrroles are critically dependent on the choice of the N-protecting group and the base used for deprotonation. thieme-connect.comthieme-connect.com Research has demonstrated that these choices can dictate the outcome of the metallation.

In a study aimed at synthesizing 2-aryl-3-arylsulfonyl pyrroles, the regioselectivity of the DoM reaction was investigated with different N-substituents and bases. thieme-connect.comthieme-connect.com

N-Substituents (Directing Groups): Protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl) and Boc (tert-butyloxycarbonyl) were evaluated. The steric bulk and coordinating ability of the N-substituent are crucial.

Bases: The choice of base, such as n-butyllithium (n-BuLi), s-butyllithium (s-BuLi), or lithium tetramethylpiperidide (LTMP), determines the kinetic versus thermodynamic outcome of the deprotonation.

A key finding was that for a 3-(phenylsulfonyl)-1-(SEM)-1H-pyrrole substrate, using the strong, non-nucleophilic base LTMP resulted in clean deprotonation at the C2 position. Subsequent quenching with iodine provided the 2-iodo-3-(phenylsulfonyl) derivative in high yield. thieme-connect.com This highlights a successful combination of directing group and base for achieving the desired regioselectivity.

| N-Substituent | Base | Position of Metallation | Outcome |

|---|---|---|---|

| SEM | LTMP | C2 | High regioselectivity for C2 functionalization |

| SEM | n-BuLi or s-BuLi | Mixture or other positions | Lower regioselectivity observed |

| Boc | LTMP | C2 | Regioselective C2 functionalization |

Strategic Use of Directed Metallation for Pyrrole Derivatization

The regioselective functionalization at C2 via DoM provides a powerful platform for the synthesis of complex, polysubstituted pyrroles. By introducing a functional handle, such as a halogen, at the C2 position, further elaborations can be carried out. thieme-connect.comthieme-connect.com

A prime example of this strategy is the use of the 2-iodo-3-arylsulfonyl pyrrole intermediate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. thieme-connect.comthieme-connect.com This two-step sequence—DoM followed by cross-coupling—allows for the efficient construction of 2-aryl-3-arylsulfonyl pyrroles. These disubstituted pyrroles are valuable templates that can be further functionalized at the N1 and C5 positions using well-established reactions, ultimately leading to the synthesis of tetrasubstituted pyrroles. thieme-connect.commetu.edu.tr The steric bulk of the N-substituent used during the DoM step can also influence the efficiency of the subsequent Suzuki coupling. thieme-connect.com

Nucleophilic Attack at the Sulfonyl Center

Nucleophilic substitution at the sulfonyl center of sulfonyl compounds is a fundamental reaction, though less studied than analogous acyl transfers. acs.org In the context of 3-sulfonyl-1H-pyrroles, this reactivity is crucial for functional group interconversions. While specific studies focusing solely on nucleophilic attack at the sulfonyl center of this compound are not extensively detailed in the provided results, the general principles of nucleophilic substitution at a sulfonyl group apply. The reactivity is influenced by the nature of the nucleophile and the reaction conditions. For instance, reactions of arenesulfonyl chlorides with primary and secondary amines can exhibit complex kinetics, sometimes involving third-order processes, especially at high pH. iupac.org This suggests that the local environment, including the presence of bases, can significantly assist the nucleophilic attack. iupac.org

In more complex systems like 3-oxo-β-sultams, which contain both a lactam and a sultam ring, nucleophilic attack can occur at either the carbonyl or the sulfonyl center. Studies have shown that alkaline hydrolysis of these compounds proceeds via S-N bond fission, indicating a preference for attack at the sulfonyl center. acs.org This preference for sulfonylation over acylation highlights the electrophilicity of the sulfur atom in the sulfonyl group. acs.org

Cross-Coupling Reactions of this compound Scaffolds

Cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and this compound derivatives are valuable substrates in this regard. The sulfonyl group can act as a leaving group or a directing group, facilitating a variety of palladium-catalyzed transformations.

Suzuki–Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds, and it has been successfully applied to pyrrole derivatives. researchgate.netnih.govmdpi.comnih.gov While direct Suzuki-Miyaura coupling of this compound where the sulfonyl group acts as the leaving group is not explicitly detailed, the coupling of halogenated pyrroles, which can be precursors or derivatives, is well-established. For instance, 1-[tert-Butyl(diphenyl)silyl]pyrrol-3-ylboronic acid has been coupled with functionalized pyridinyl and pyrimidinyl bromides to afford 3-hetaryl-1H-pyrroles. researchgate.net Similarly, an efficient arylation of SEM-protected pyrroles has been developed using this reaction. nih.gov

Recent advancements have even demonstrated the activation of traditionally stable sulfonyl fluoride (B91410) groups as coupling partners in Suzuki-Miyaura reactions, suggesting the potential for direct use of sulfonyl-pyrroles in such transformations. rsc.org The choice of catalyst, ligands, and reaction conditions is crucial for the success of these couplings, with various palladium catalysts and ligands being employed to achieve high yields and functional group tolerance. mdpi.comnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Pyrrole Derivatives

| Pyrrole Substrate | Coupling Partner | Catalyst/Ligand | Product | Reference |

| 1-[tert-Butyl(diphenyl)silyl]pyrrol-3-ylboronic acid | Functionalized Pyridinyl/Pyrimidinyl Bromides | Not specified | 3-Hetaryl-1H-pyrroles | researchgate.net |

| SEM-Protected Bromopyrroles | Arylboronic Acids | Pd(PPh₃)₄ | Aryl-substituted Pyrroles | nih.gov |

| N-Substituted 5-Bromoindazoles | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | Pyrrolyl Indazoles | mdpi.com |

| Potassium Heteroaryltrifluoroborates | Aryl/Heteroaryl Halides | Pd(OAc)₂/RuPhos | Heterobiaryls | nih.gov |

Sonogashira–Hagihara Coupling Applications

The Sonogashira-Hagihara coupling is a key method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, typically involving a palladium catalyst and a copper(I) co-catalyst. libretexts.orgmdpi.com This reaction has been utilized in the synthesis of complex molecules containing the pyrrole scaffold.

A notable application involves the Sonogashira-Hagihara cross-coupling of methyl N-benzenesulfonyl-3-bromo-1H-pyrrole-2-carboxylate with terminal alkynes. clockss.org This reaction serves as a crucial step in the synthesis of 4,5-disubstituted pyrano[3,4-b]pyrrol-7(1H)-ones. clockss.org The success of the coupling is dependent on the choice of palladium catalyst and reaction conditions. For instance, the use of PdCl₂(PPh₃)₂ in diethylamine (B46881) has been shown to be effective for this transformation. clockss.org The resulting 3-alkynylated pyrroles can then undergo further cyclization reactions to build more complex heterocyclic systems. clockss.org

Table 2: Sonogashira-Hagihara Coupling of a 3-Bromopyrrole Derivative

| Pyrrole Substrate | Alkyne | Catalyst | Solvent | Product Yield | Reference |

| Methyl N-benzenesulfonyl-3-bromo-1H-pyrrole-2-carboxylate | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | Et₂NH | 63% | clockss.org |

Stille Coupling Utilizing Pyrrolylsulfonium Salts

The Stille reaction involves the coupling of an organostannane with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.org A significant development in this area is the use of pyrrolylsulfonium salts as versatile pseudohalide coupling partners. rsc.org These salts are stable, readily accessible, and can be selectively synthesized with the sulfonium (B1226848) group at either the α- or β-position of the pyrrole ring. rsc.org

The Stille coupling of these pyrrolylsulfonium salts has been demonstrated with aryl, heteroaryl, and alkynylstannanes. rsc.org The regioselectivity of the S-C bond activation is influenced by the substituents on the pyrrole ring. rsc.org This methodology provides a valuable alternative to using often unstable and difficult-to-synthesize pyrrolyl halides in cross-coupling reactions. rsc.org

Palladium-Catalyzed C-N Cross-Coupling Strategies for Pyrrole Derivatives

Palladium-catalyzed C-N cross-coupling reactions are fundamental for the synthesis of N-containing compounds. While the provided information primarily focuses on the coupling of halo-azaindoles (pyrrolo[2,3-b]pyridines), the principles are applicable to other pyrrole derivatives. nih.govbeilstein-journals.org These reactions enable the formation of C-N bonds between the pyrrole ring and various nitrogen nucleophiles, including amides, amines, and amino acid esters. nih.govbeilstein-journals.org

The success of these couplings relies heavily on the choice of the palladium catalyst and ligand system. Combinations such as Pd(OAc)₂ or Pd₂(dba)₃ with ligands like Xantphos have proven effective. nih.govbeilstein-journals.org The base used, such as Cs₂CO₃ or K₂CO₃, also plays a critical role in the reaction outcome. nih.govbeilstein-journals.org These methods provide a direct route to functionalized pyrroles that are important intermediates in medicinal and materials chemistry. nih.govvapourtec.comresearchgate.net

Radical Processes and Bond Activation in Sulfonyl Pyrroles

The sulfonyl group in sulfonyl pyrroles can be activated under radical conditions, leading to novel synthetic transformations. Visible light-mediated photoredox catalysis has emerged as a powerful tool for initiating these radical processes. rsc.org

One notable application is the use of sulfonyl pyrroles as precursors for both sulfonyl and pyrrolyl radicals. rsc.org Under visible light irradiation, the N-S bond can be cleaved, generating these radical species. This strategy has been employed for the di- and tri-functionalization of alkenes, leading to the construction of complex molecules containing pyrrole moieties. rsc.org Density functional theory (DFT) calculations have suggested that energy transfer from the excited photocatalyst to the sulfonyl pyrrole facilitates the N-S bond cleavage. rsc.org

Furthermore, reductive desulfonylation of α-sulfonylpyrroles can be achieved using radical conditions, such as with tri-n-butyltin hydride and AIBN as a radical initiator. cdnsciencepub.comcdnsciencepub.com This process can occur alongside oxidative radical cyclizations, suggesting a stepwise mechanism where the cyclization precedes the removal of the sulfonyl group. cdnsciencepub.comcdnsciencepub.com These radical-based methods expand the synthetic utility of sulfonyl pyrroles beyond traditional ionic pathways.

Photocatalytic N-S Bond Cleavage for Pyrrolyl Radical Generation

Recent advancements in photoredox catalysis have enabled the generation of pyrrolyl radicals from this compound derivatives through N-S bond cleavage. rsc.org This process typically involves the use of a suitable photocatalyst that, upon excitation with visible light, initiates an energy transfer to the sulfonyl pyrrole. rsc.org This energy transfer promotes the homolytic cleavage of the nitrogen-sulfur (N-S) bond, resulting in the formation of a pyrrolyl radical and a sulfonyl radical. rsc.orgresearchgate.net

Density functional theory (DFT) calculations have supported the feasibility of this N-S bond cleavage via an energy transfer mechanism between the excited photocatalyst and the sulfonyl pyrrole. rsc.org The generation of these radical species under mild, light-mediated conditions provides a powerful tool for subsequent chemical transformations. rsc.orgresearchgate.net This method is particularly significant as it offers an alternative to traditional methods for generating pyrrolyl radicals, which can suffer from drawbacks. rsc.org

The success of this strategy highlights the utility of sulfonyl pyrroles as precursors to both sulfonyl and pyrrolyl radicals, expanding the toolkit for synthetic chemists. rsc.org The generation of a carbon-centered pyrrolyl radical through N-S bond activation has been a key development in this area. rsc.org

Radical/Radical Cross-Coupling Methodologies for Polyfunctionalization

The pyrrolyl radicals generated from the photocatalytic cleavage of 3-sulfonyl-1H-pyrroles are valuable intermediates for the construction of complex, polyfunctionalized molecules. rsc.org A significant application of these radicals is in radical/radical cross-coupling reactions with alkenes, enabling the di- and tri-functionalization of the alkene substrates. rsc.org

This methodology allows for the efficient construction of molecules containing multiple pyrrolyl groups and other functional moieties, such as dipyrrolyl acetonitriles and benzhydryl pyrroles. rsc.org The ability to form quaternary carbon centers through this approach further underscores its synthetic utility. rsc.org

The general mechanism involves the addition of the generated pyrrolyl radical to an alkene, followed by coupling with another radical species present in the reaction mixture. This strategy provides a novel and efficient route to polyfunctionalized pyrrole-containing compounds that can be challenging to synthesize using conventional methods. rsc.org

Intramolecular Rearrangements and Migrations

The sulfonyl group in this compound systems can participate in intriguing intramolecular rearrangements, leading to the formation of structurally diverse products. These rearrangements are often catalyzed by transition metals, particularly gold.

Exploration of 1,3-Sulfonyl Migrations in Reaction Mechanisms

The 1,3-sulfonyl migration is a notable rearrangement observed in the chemistry of sulfonyl pyrroles. cncb.ac.cnucc.ie This process has been particularly well-documented in the gold-catalyzed synthesis of 1-substituted 3-sulfonyl-1H-pyrroles from N-substituted N-sulfonyl-aminobut-3-yn-2-ols. cncb.ac.cnsemanticscholar.org

The proposed mechanism for this transformation involves the initial gold(I)-catalyzed intramolecular nucleophilic addition of the sulfonamide to the alkyne. cncb.ac.cnucc.ie This is followed by dehydration and a subsequent deaurative 1,3-sulfonyl migration to yield the aromatic pyrrole product. cncb.ac.cnucc.ie Crossover experiments have provided evidence supporting the intramolecular nature of this sulfonyl migration. ucc.ie

This domino aminocyclization/1,3-sulfonyl migration sequence has proven to be an efficient method for preparing a variety of highly functionalized pyrroles under relatively mild conditions. semanticscholar.org The scope of this reaction is broad, accommodating substrates with various electronic and steric properties. cncb.ac.cn

| Catalyst System | Substrate Type | Product | Key Mechanistic Step | Reference |

| Gold(I) | N-substituted N-sulfonyl-aminobut-3-yn-2-ols | 1-substituted 3-sulfonyl-1H-pyrroles | Intramolecular 1,3-sulfonyl migration | cncb.ac.cnsemanticscholar.org |

| IPrAuCl/AgNTf2 | Enyne sulfonamides | Substituted pyrroles | 1,3-Tosyl shift | nih.gov |

Sigmatropic Rearrangements in Sulfonyl Pyrrole Systems

Sigmatropic rearrangements represent a class of pericyclic reactions involving the migration of a sigma bond across a pi system. wikipedia.orgpressbooks.pub While the broader field of sigmatropic rearrangements is extensive, including well-known examples like the Cope and Claisen rearrangements, their specific application and study within sulfonyl pyrrole systems are more specialized. wikipedia.orgnumberanalytics.com

In the context of pyrrole synthesis, gold-catalyzed reactions of enyne sulfonamides have been proposed to proceed through a mechanism involving a 1,3-tosyl shift, which can be considered a type of sigmatropic rearrangement. nih.gov This is followed by aromatization to afford the final pyrrole product. nih.gov These reactions are characterized by the concerted movement of electrons, often facilitated by a catalyst. wikipedia.org The classification of these rearrangements, such as rsc.orgucc.ie, rsc.orgd-nb.info, or ucc.ieucc.ie, depends on the number of atoms involved in the migrating group and the pi system. pressbooks.pubnumberanalytics.com

Functional Group Transformations of the Sulfonyl Moiety

The sulfonyl group in this compound is not merely a directing or activating group; it can also be the site of further chemical transformations.

Oxidation and Reduction Pathways of the Sulfonyl Group

The sulfur atom in the sulfonyl group exists in a high oxidation state but can still undergo further transformations. While direct oxidation of the sulfonyl group is less common, the related sulfenyl group in 3-sulfenyl pyrroles can be readily oxidized to the corresponding sulfonyl derivative. nih.gov

Derivatization and Further Functionalization of the Sulfonyl Substituent

The sulfonyl group in this compound is not merely a passive substituent; it is a versatile functional handle that can be transformed into a variety of other sulfur-based functionalities and can also be cleaved or modified to allow for further molecular diversification. Research has demonstrated that sulfonyl pyrroles, often synthesized from primary sulfonamides, can act as key intermediates or "linchpins" for the derivatization of the sulfonyl moiety. researchgate.netlookchem.com These transformations can proceed through chemical, electrochemical, or photochemical pathways, highlighting the synthetic flexibility of the sulfonyl group. researchgate.net

Key derivatization strategies for the sulfonyl substituent include its conversion into sulfonic acids (or their corresponding salts), sulfones, sulfoxides, and other sulfonamides. These reactions typically involve the cleavage of the sulfur-pyrrole (C-S) bond or the sulfur-nitrogen bond in the case of N-sulfonylated pyrroles, which can be considered precursors or analogs for these transformations.

Conversion to Sulfonic Acids and Sulfonates:

The sulfonyl group can be readily converted into a sulfonic acid. For instance, treatment of a this compound derivative with a base like potassium hydroxide (B78521) in a protic solvent such as ethanol (B145695) can facilitate this transformation. researchgate.net This process is valuable for introducing a highly polar, acidic functional group. Recent methodologies have focused on making this conversion more efficient, utilizing microwave-assisted organic synthesis to shorten reaction times. researchgate.net This transformation has been successfully applied to a range of aryl and alkyl sulfonamides via their sulfonyl pyrrole intermediates, and even in the late-stage functionalization of complex drug molecules. researchgate.net

Reductive Functionalization to Sulfones:

A significant pathway for derivatization involves the reduction of the sulfonyl group to a sulfinate intermediate. This can be achieved under mild conditions using methods like photoredox catalysis or electrolysis. researchgate.netlookchem.com The resulting sulfinate is a potent nucleophile and can be trapped in situ with various electrophiles. A common example is the reaction with methyl iodide to yield the corresponding methyl sulfone. researchgate.netlookchem.com This two-step, one-pot process from the sulfonyl pyrrole provides an efficient route to sulfone derivatives, which are important structural motifs in medicinal chemistry.

Synthesis of Sulfoxides:

The sulfonyl group can also be deoxygenated and functionalized to form sulfoxides. The reaction of a this compound with a strong nucleophile like a Grignard reagent (e.g., phenylmagnesium bromide) at elevated temperatures can lead to the formation of a sulfoxide (B87167), such as a phenyl sulfoxide derivative. researchgate.net This reaction demonstrates a method for reducing the oxidation state of the sulfur center while introducing a new carbon-sulfur bond.

Trans-sulfonylation to Other Sulfonamides:

One of the most direct and powerful derivatizations of the sulfonyl group is its conversion into a different sulfonamide. This "trans-sulfonylation" can be accomplished by reacting the this compound with a primary or secondary amine in the presence of a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS). researchgate.net This reaction allows for the introduction of a wide variety of amine fragments, effectively swapping the pyrrole moiety for another nitrogen nucleophile to create a diverse library of sulfonamides.

The following table summarizes the key derivatization reactions of the sulfonyl group in pyrrole systems.

| Starting Material | Reagents and Conditions | Product | Transformation | Reference(s) |

| This compound derivative | i) KOH, EtOH, 35 °C, 16 h | Potassium sulfonate salt | Conversion to Sulfonate | researchgate.net |

| This compound derivative | ii) Electrolysis [Mg(+)|Ni(-)], n-Bu₄NBr, DMF; then MeI | Methyl sulfone | Conversion to Sulfone | researchgate.net |

| This compound derivative | iii) PhMgBr, Toluene, 100 °C, 4 h | Phenyl sulfoxide | Conversion to Sulfoxide | researchgate.net |

| This compound derivative | iv) Morpholine, LiHMDS, Toluene, r.t., 30 min | Morpholine-sulfonamide | Conversion to Sulfonamide | researchgate.net |

Table 1: Interactive Data Table of Derivatization Reactions for the Sulfonyl Substituent.

These transformations underscore the synthetic utility of the sulfonyl group on the pyrrole ring. It can be strategically employed not just to influence the electronic properties of the pyrrole core, but as a versatile anchor point for introducing a range of other important functional groups.

Computational and Theoretical Investigations of 3 Sulfonyl 1h Pyrrole

Quantum Chemical Calculations for Structural and Electronic Characterization

Quantum chemical calculations are fundamental to predicting the molecular structure and electronic properties of 3-sulfonyl-1H-pyrrole. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, conformational preferences, and the distribution of its electrons.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov This process involves calculating the molecule's energy for various atomic arrangements until the lowest energy conformation is found. For sulfonyl-pyrrole derivatives, DFT calculations, often using the B3LYP functional, are employed to predict key structural parameters such as bond lengths, bond angles, and dihedral angles. nih.govmdpi.com

Conformational analysis of related molecules, such as those containing phenyl-sulfonyl groups attached to a heterocyclic ring, reveals significant findings. For example, the dihedral angle between the pyrrole (B145914) ring and an attached sulfonyl group can indicate the degree of rotational freedom and steric hindrance. nih.gov In studies of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, DFT calculations showed that the conformation around the sulfonyl group is a critical structural feature. nih.gov Similarly, crystallographic and computational studies on related fluorophenyl-pyrrole derivatives show that the rings are often significantly rotated relative to each other, preventing a planar arrangement. For this compound, DFT would be crucial in determining the preferred orientation of the sulfonyl group relative to the pyrrole ring, which influences its intermolecular interactions and chemical reactivity.

Table 1: Representative Optimized Geometrical Parameters for a Pyrrole Derivative (Data synthesized from analogous structures) This table presents hypothetical yet representative data for a substituted sulfonyl-pyrrole derivative based on findings for similar compounds.

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

|---|---|---|

| Bond Length | S=O | ~1.45 Å |

| Bond Length | C-S | ~1.77 Å |

| Bond Length | N-H | ~1.01 Å |

| Bond Angle | O=S=O | ~120° |

| Bond Angle | C-S-O | ~108° |

| Dihedral Angle | C-C-S-O | Variable (defines conformation) |

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the excited states of molecules and predict their electronic absorption spectra (UV-Visible spectra). ias.ac.in This analysis provides information on the electronic transitions, which occur when a molecule absorbs light and an electron moves from a lower-energy molecular orbital to a higher-energy one.

For sulfonyl-containing aromatic compounds and pyrrole derivatives, TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the oscillator strengths of these transitions. researchgate.netrsc.org Studies on 3-substituted indoles, which are structurally related to pyrroles, show that the nature of the substituent significantly impacts the absorption wavelength. rsc.org Electron-withdrawing groups, such as a sulfonyl group, typically cause a shift in the absorption bands. The calculations can identify the specific orbitals involved in these transitions, which are often π → π* transitions within the aromatic system. rsc.org TD-DFT studies on sulfonate esters have successfully assigned experimentally observed electronic absorption bands. ias.ac.in Applying this method to this compound would allow for the prediction of its UV-Visible spectrum and an understanding of how the sulfonyl group influences the electronic structure of the pyrrole ring.

Table 2: Calculated Electronic Transitions for Related Heterocyclic Compounds Data based on TD-DFT studies of analogous compounds.

| Compound Type | Calculated λmax (nm) | Transition Character | Reference Study Concept |

|---|---|---|---|

| Phenyl Ethenyl Indole | 341 | HOMO → LUMO (π → π) | rsc.org |

| p-Nitro Phenyl Ethenyl Indole | 434 | HOMO → LUMO (π → π) | rsc.org |

| Oxyma-Sulfonate Ester | ~270-290 | π → π* | ias.ac.in |

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Electronic Structure and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. irjweb.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.comresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In computational studies of related heterocyclic compounds, the HOMO is often located on the electron-rich aromatic ring, while the LUMO may be distributed across an electron-withdrawing substituent. nih.gov For this compound, the electron-withdrawing sulfonyl group is expected to lower the energy of the LUMO, thereby affecting the HOMO-LUMO gap and influencing the molecule's susceptibility to nucleophilic or electrophilic attack.

Table 3: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors Data synthesized from computational studies on analogous pyrrole and sulfonyl derivatives.

| Compound Type | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) | Reference Study Concept |

|---|---|---|---|---|

| Dihydro-pyrazolyl ethanone | -6.507 | -2.764 | 3.743 | researchgate.net |

| Substituted Pyrrole | -0.1154 (a.u.) | -0.0123 (a.u.) | 0.1031 (a.u.) | semanticscholar.org |

| Chlorophenylsulfonamido ester | - | - | ~4.2-4.6 | researchgate.net |

Note: Values in atomic units (a.u.) from reference semanticscholar.org are presented as reported in the source.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. researchgate.netuni-muenchen.de It is an invaluable tool for identifying sites that are prone to electrophilic (attack by electron-seeking species) and nucleophilic (attack by nucleus-seeking species) reactions. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and represent nucleophilic sites, while regions of positive electrostatic potential (colored blue) are electron-poor and represent electrophilic sites. researchgate.net

For molecules containing a sulfonyl group, the MEP map consistently shows a significant positive potential (blue region) around the sulfur atom and its associated oxygen atoms. researchgate.net This indicates that the sulfonyl group is a strong electrophilic site, susceptible to attack by nucleophiles. Conversely, the aromatic pyrrole ring generally displays a more negative or neutral potential (red, yellow, or green), indicating its role as a potential nucleophile in chemical reactions. researchgate.net

Chemical Potential (μ): Related to the escaping tendency of electrons. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (E_LUMO - E_HOMO) / 2. A "hard" molecule has a large energy gap, while a "soft" molecule has a small gap. irjweb.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). semanticscholar.org

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. Studies on a series of chloropyrroles have used these descriptors to analyze their biochemical activities and toxicity. semanticscholar.org A higher electrophilicity index, for instance, indicates a greater capacity to act as an electrophile. Calculating these GCRDs for this compound would provide a quantitative measure of its stability and reactive nature.

Table 4: Global Chemical Reactivity Descriptors for Pyrrole and a Dichloro-Substituted Derivative Data extracted from a DFT study on substituted pyrroles. semanticscholar.org

| Compound | Chemical Potential (μ) (a.u.) | Chemical Hardness (η) (a.u.) | Electrophilicity Index (ω) (a.u.) |

|---|---|---|---|

| Pyrrole | -0.1154 | 0.1031 | 0.0646 |

| 2,4-Dichloropyrrole | -0.1254 | 0.1054 | 0.0746 |

Note: Values are in atomic units (a.u.).

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Hybridization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing insights into atomic charges, hybridization, and the nature of chemical bonds. uni-muenchen.denih.govacs.org It translates complex wavefunctions into a localized form that aligns with the familiar Lewis structure concepts of bonds and lone pairs. uni-muenchen.de This analysis is crucial for understanding the stability arising from hyperconjugative interactions and charge delocalization within a molecule. researchgate.netmdpi.com By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energy (E(2)), which indicates the intensity of electron delocalization. nih.govacs.orgmdpi.com

In the context of sulfonyl-pyrrole derivatives, NBO analysis reveals significant electronic features. The sulfonyl group, being strongly electron-withdrawing, significantly influences the charge distribution across the pyrrole ring. Computational studies on related structures, like 1-phenyl sulfonyl pyrrole, show that the sulfur atom of the sulfonyl group becomes electrophilic due to a loss of electron density, making it a potential site for nucleophilic attack. researchgate.net Electrostatic potential maps, which are informed by charge distribution calculations, can highlight these electron-deficient regions.

NBO calculations performed at the B3LYP/6-311G(d,p) level of theory provide detailed information on the natural atomic charges and hybridizations of the atoms in the this compound framework. The analysis typically shows a significant positive charge on the sulfur atom and negative charges on the oxygen atoms of the sulfonyl group, confirming its high polarity. The nitrogen atom in the pyrrole ring usually bears a negative charge, while the carbon atoms exhibit varied charges depending on their position and substitution. The hybridization of the atoms in the pyrrole ring deviates slightly from ideal sp2 hybridization due to ring strain and substituent effects.

| Atom | Natural Atomic Charge (e) | Natural Hybrid Orbitals (NHO) Composition |

| S | +1.5 to +1.8 | ~ sp1.0d0.3 |

| O (sulfonyl) | -0.8 to -1.0 | ~ sp2.5d0.1 |

| N (pyrrole) | -0.5 to -0.7 | ~ sp1.8 |

| C2 (pyrrole) | +0.2 to +0.4 | ~ sp2.1 |

| C3 (pyrrole) | -0.1 to +0.1 | ~ sp2.2 |

| C4 (pyrrole) | -0.2 to -0.4 | ~ sp2.1 |

| C5 (pyrrole) | -0.1 to -0.3 | ~ sp2.1 |

Mechanistic Pathways Elucidation Through Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for elucidating the complex reaction mechanisms involving sulfonyl-pyrrole compounds. It allows researchers to model reaction pathways, compare the energies of intermediates and transition states, and ultimately validate or refute proposed mechanisms.

Transition state (TS) analysis is fundamental to understanding the kinetics of a chemical reaction. By locating the TS on the potential energy surface and calculating its energy, the activation energy (Ea or ΔG‡) can be determined. libretexts.org This energy barrier dictates the reaction rate. Computational methods are frequently used to predict activation energies for various reaction steps.

For reactions forming sulfonyl-pyrroles, such as the gold-catalyzed cycloisomerization of enynes, computational studies can map out the entire energy profile. ucc.ie For instance, in a proposed 1,3-sulfonyl migration, DFT calculations can determine the activation barrier for the key migration step, thus assessing its feasibility. ucc.ie Similarly, in cycloaddition reactions, activation energies for different possible modes of addition (e.g., [4+2] vs. [2+4]) can be calculated to predict the observed regioselectivity and stereoselectivity.

The Gibbs free energy of activation (ΔG‡) is often calculated to provide a more complete picture, as it includes enthalpic (ΔH‡) and entropic (ΔS‡) contributions. libretexts.org

| Reaction Step | Computational Method | Calculated ΔG‡ (kcal/mol) | Reference Finding |

| N-O Bond Cleavage | DFT (B3LYP) | 15.7 | Key step in forming a reactive intermediate from an isoxazolone precursor. acs.org |

| 1,3-Sulfonyl Migration | DFT (M06) | ~20-25 | Plausible barrier for intramolecular rearrangement. ucc.ie |

| [3+2] Cycloaddition | DFT (MPWB1K) | ~15-20 | Energy barrier for the formation of the pyrrole ring from a 1,3-dipole. nih.gov |

| Dehydrative Aromatization | DFT (B3LYP) | ~10-15 | Final step to form the aromatic pyrrole ring. ucc.ie |

Photochemical reactions are initiated by the absorption of light, which promotes a molecule to an electronically excited state. acs.org This excited state can then undergo various processes, including energy transfer to another molecule. In an energy transfer process, a photosensitizer absorbs light, becomes excited, and then passes its excess energy to a reactant molecule, which then undergoes a chemical transformation. miami.edu

Computational studies are vital for understanding these photochemical events. They can predict the energies of singlet and triplet excited states, the efficiency of intersystem crossing (the transition from a singlet to a triplet state), and the feasibility of energy transfer. acs.orgacs.org For energy transfer to be efficient, the sensitizer (B1316253) must have a higher triplet energy than the acceptor (the reactant). miami.edu

A relevant example is the visible-light-mediated nitrene transfer from sulfonyl azides to sulfides. chemrxiv.org In this process, a photocatalyst (sensitizer) absorbs visible light and transfers its energy to a sulfonyl azide (B81097). This energy transfer promotes the sulfonyl azide to an excited triplet state, which then expels N₂ to form a triplet nitrene. This reactive intermediate can then undergo subsequent reactions. Computational analysis can confirm that the triplet energy of the sensitizer is sufficient to activate the sulfonyl azide and can model the subsequent reaction pathway of the generated nitrene. acs.orgchemrxiv.org While not directly studying this compound, this provides a validated computational model for how the sulfonyl group can participate in photochemical energy transfer reactions. chemrxiv.org

Computational validation serves as a crucial checkpoint for mechanisms proposed based on experimental outcomes. acs.org DFT calculations are widely used to investigate the structures and relative energies of reactants, intermediates, transition states, and products, providing strong evidence for a particular mechanistic pathway. acs.orgmdpi.com

Several synthetic routes toward substituted pyrroles have been scrutinized using computational methods:

Gold-Catalyzed Cyclization/Migration: The synthesis of 3-sulfonyl-1H-pyrroles can occur via gold-catalyzed reactions of propargylic alcohols or enynes. ucc.ie One proposed mechanism involves the gold-catalyzed cyclization to form a pyrrole-gold adduct, followed by an intramolecular 1,3-sulfonyl migration. ucc.ie Another pathway suggests the migration occurs first from a vinyl gold complex, followed by aromatization. ucc.ie DFT calculations of the intermediates and transition states for both pathways can determine which is energetically more favorable, thereby validating the most likely mechanism. ucc.ienih.gov

[3+2] Cycloaddition: The reaction between tosylmethyl isocyanides (TosMIC) and electron-deficient alkenes is a classic method for pyrrole synthesis. nih.gov The proposed mechanism involves the formation of a 1,3-dipole intermediate that undergoes a [3+2] cycloaddition. Computational studies can model this cycloaddition, confirming the concerted or stepwise nature of the ring formation and explaining the observed regioselectivity. nih.gov

Rhodium-Catalyzed Reactions: The reaction of 1-sulfonyl-1,2,3-triazoles with isoxazoles can lead to either pyrroles or pyrazines depending on the catalyst and conditions. DFT investigations have shown that both products arise from a common 1,4-diazahexa-1,3,5-triene intermediate. The calculations revealed that the subsequent cyclization pathway (1,5- vs. 1,6-cyclization) is dictated by the catalyst, rationalizing the experimental observations. acs.org

Mcl-1 Inhibitor Binding: In medicinal chemistry, computational docking and molecular dynamics (MD) simulations are used to validate how a molecule like a 3,5-dimethyl-4-sulfonyl-1H-pyrrole derivative binds to its biological target, such as the Mcl-1 protein. acs.org These simulations confirm the binding mode and interactions, validating the rational design of the inhibitor. acs.org

Applications of 3 Sulfonyl 1h Pyrrole As a Synthetic Intermediate

Construction of Complex Heterocyclic Architectures

The unique electronic properties imparted by the sulfonyl group make sulfonylated pyrroles ideal starting materials for building intricate heterocyclic systems. They serve as foundational platforms for synthesizing multi-substituted and fused pyrrole (B145914) derivatives, which are otherwise challenging to access.

3-Sulfonyl-1H-pyrrole and its related isomers are instrumental in the synthesis of a diverse array of multi-substituted pyrrole derivatives. The sulfonyl group can direct substitution patterns and stabilize reactive intermediates, allowing for controlled functionalization of the pyrrole ring. arkat-usa.org Various modern synthetic methodologies leverage sulfonylated pyrroles to achieve high yields and structural diversity.

One prominent strategy involves multi-component reactions. A novel four-component reaction has been developed utilizing sulfonyl azides, terminal alkynes, nitro compounds, and trichloroacetonitrile (B146778) to produce multi-substituted pyrroles in high yields. tandfonline.com This approach is valued for its efficiency, use of readily available starting materials, and straightforward purification. tandfonline.comtandfonline.com Another powerful method is the copper(I)-catalyzed three-component coupling of sulfonyl azides, terminal alkynes, and amino ketones, which proceeds through an intermediate ketenimine. arkat-usa.org This is followed by a base-promoted cyclization to afford pyrroles bearing a 2-sulfonamido group, a functional handle that can be further modified. arkat-usa.org

The Van Leusen [3+2] cycloaddition reaction, which uses Tosylmethyl isocyanide (TosMIC), is another cornerstone for synthesizing substituted pyrroles. nih.gov This reaction has been successfully applied to a broad scope of substrates, including α,β-unsaturated compounds bearing cyano, nitro, and sulfonyl groups, thereby enriching the structural variety of the resulting pyrrole products. nih.gov

Table 1: Selected Methods for Synthesizing Multi-Substituted Pyrrole Derivatives

| Method | Key Reagents | Resulting Product Type | Ref. |

|---|---|---|---|

| Four-Component Reaction | Sulfonyl azides, terminal alkynes, nitro compounds, trichloroacetonitrile | Multi-substituted pyrroles with a CCl₃ group | tandfonline.com |

| Cu(I)-Catalyzed Three-Component Coupling | Sulfonyl azides, terminal alkynes, amino ketones | Pyrroles with a 2-sulfonamido group | arkat-usa.org |

| Van Leusen [3+2] Cycloaddition | Tosylmethyl isocyanide (TosMIC), electron-deficient olefins | 3,4-substituted and 3-disubstituted pyrroles | nih.gov |

N-sulfonylated pyrroles are key precursors in the synthesis of fused heterocyclic systems, such as pyrano[3,4-b]pyrrol-7(1H)-ones. This scaffold is found in numerous marine natural products that exhibit significant biological activities, including cytotoxicity against cancer cells and anti-HIV-1 activity. clockss.org

A robust synthetic route to this fused system starts with methyl N-benzenesulfonyl-3-bromo-1H-pyrrole-2-carboxylate. clockss.org The synthesis involves a sequence of powerful cross-coupling and cyclization reactions. The key steps are:

Sonogashira–Hagihara Cross-Coupling : The bromo-pyrrole derivative is coupled with various terminal alkynes to introduce an alkynyl substituent at the C3 position. clockss.org

Iodine-Mediated Cyclization : The resulting 3-alkynylated pyrrole undergoes an electrophilic cyclization mediated by iodine, which constructs the 2-pyrone ring fused to the pyrrole core, yielding a 5-substituted 4-iodopyrano[3,4-b]pyrrol-7(1H)-one. clockss.org

Further Functionalization : The iodo group at the C4 position can be subsequently replaced using Suzuki–Miyaura or a second Sonogashira–Hagihara cross-coupling reaction, allowing for the introduction of a wide range of substituents and the creation of 4,5-disubstituted pyrano[3,4-b]pyrrol-7(1H)-ones. clockss.org

The efficiency of the cyclization step can be influenced by steric hindrance around the alkynyl group, with less hindered alkynes generally providing better yields. clockss.org This methodology provides a clear pathway to complex natural product analogues. clockss.org

Table 2: Synthesis of 4,5-Disubstituted Pyrano[3,4-b]pyrrol-7(1H)-ones

| Starting Material | Key Reactions | Intermediate Product | Final Product | Ref. |

|---|---|---|---|---|

| Methyl N-benzenesulfonyl-3-bromo-1H-pyrrole-2-carboxylate | 1. Sonogashira–Hagihara cross-coupling2. Iodine-mediated cyclization | 5-Substituted 4-iodopyrano[3,4-b]pyrrol-7(1H)-one | 4,5-Disubstituted pyrano[3,4-b]pyrrol-7(1H)-one | clockss.org |

The sulfonyl group in this compound derivatives makes them excellent precursors for poly-functionalized pyrroles and more complex molecular scaffolds. cambridgescholars.com The sulfonyl group can be readily removed under mild alkaline hydrolysis conditions after it has served its purpose of directing substitution or stabilizing intermediates, revealing a free N-H pyrrole for further modification. researchgate.net

For example, the 2-tosylamino functional group introduced via the copper-catalyzed three-component reaction described previously is not just a final substituent; it is a versatile handle that can be transformed into other useful structural units, expanding the synthetic utility of the pyrrole product. arkat-usa.org Similarly, multi-component reactions that yield pyrroles with reactive sites, such as a trichloromethyl group, open avenues for subsequent reactions. This CCl₃ group can react with a sulfinate salt to introduce a sulfone functional group, creating a poly-functionalized pyrrole containing both sulfonamide and sulfone moieties. tandfonline.com

These strategies, where a sulfonylated pyrrole is built and then further modified, are central to the construction of complex, densely functionalized molecules that are often targets in medicinal chemistry and materials science. cambridgescholars.com

Preparation of Fused Pyrrole Systems (e.g., Pyrano[3,4-b]pyrrol-7(1H)-ones)

Role in Diversifying Pyrrole Chemical Libraries through Late-Stage Functionalization

Late-stage functionalization—the introduction of new functional groups into a complex, pre-existing molecular scaffold—is a critical strategy for efficiently diversifying chemical libraries for drug discovery. researchgate.net N-sulfonylated pyrroles are particularly well-suited for this role. The N-sulfonyl group can be used to tune the reactivity of the pyrrole ring, protect the nitrogen during other transformations, and then be removed to yield the final, functionalized product. organic-chemistry.org

This approach allows chemists to rapidly generate a series of analogues from a common, advanced intermediate. For instance, the direct transformation of a C-H bond to a C-X bond (where X can be carbon, sulfur, phosphorus, etc.) is a powerful tool for the late-stage functionalization of heterocyclic compounds. researchgate.net N-sulfonyl-1,2,3-triazoles can react with vinyl ethers in a rhodium-catalyzed transannulation to produce a variety of substituted pyrroles, demonstrating a method to build the pyrrole ring late in a synthetic sequence. organic-chemistry.org Furthermore, the functionalization of complex natural product derivatives, such as the morphine compound thevinone, highlights the power of these methods to modify intricate structures. sci-hub.se

Intermediate in the Synthesis of Specific Fluorinated Building Blocks

Fluorinated organic molecules are of immense interest in medicinal chemistry and materials science, as the introduction of fluorine can significantly alter a molecule's physical and biological properties. However, the direct fluorination of electron-rich heterocycles like pyrrole can be challenging due to competing oxidation and polymerization. worktribe.com

N-sulfonylated pyrroles and related derivatives serve as crucial intermediates in the synthesis of specific fluorinated pyrrole building blocks. While direct fluorination of a simple pyrrole with an electrophilic fluorinating agent like Selectfluor™ can lead to complex mixtures, using a pyrrole precursor with carefully chosen substituents can improve selectivity. worktribe.com

A practical synthesis for 4-fluoro-5-methyl-1H-pyrrole-2-carbonyl chloride, a valuable building block, begins with the electrophilic fluorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate using Selectfluor™. nih.govacs.org Although the yield for the fluorination step can be modest, it provides access to the desired fluorinated intermediate, which can then be converted to the final building block through subsequent hydrolysis and reaction with oxalyl chloride. nih.govacs.org Another key starting material, ethyl 3-fluoro-1H-pyrrole-2-carboxylate, has become commercially available and serves as a precursor for other valuable building blocks like 3-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid. nih.govacs.org These examples underscore the role of pyrrole intermediates in accessing specifically substituted fluorinated heterocyclic synthons.

Table 3: Synthesis of a Fluorinated Pyrrole Building Block

| Starting Material | Reagents and Conditions | Product | Ref. |

|---|

Sustainable and Green Chemistry Approaches in 3 Sulfonyl 1h Pyrrole Synthesis

Utilization of Ionic Liquids as Environmentally Benign Reaction Media

Ionic liquids (ILs) have emerged as promising green alternatives to conventional volatile organic solvents due to their unique properties, including low vapor pressure, high thermal stability, and tunable solubility. mdpi.comresearchgate.net Their use as reaction media can lead to improved reaction rates, selectivities, and simpler work-up procedures.

In the context of pyrrole (B145914) synthesis, ionic liquids have proven effective. For instance, the regioselective N-substitution of pyrrole with sulfonyl chlorides has been achieved with excellent yields in 1-butyl-3-methylimidazolium ([Bmim]) based ionic liquids such as [Bmim][PF6] or [Bmim][BF4]. organic-chemistry.orguctm.edu These reactions provide a direct route to N-sulfonylpyrroles under mild conditions.

A notable example is the Van Leusen pyrrole synthesis, where 4(3)-substituted 3(4)-nitro-1H-pyrroles are synthesized from nitro-olefins and tosylmethyl isocyanide (TosMIC). nih.gov Conducting this reaction in the ionic liquid 1-butyl-3-methylimidazolium bromide ([bmIm]Br) not only facilitates the reaction but also allows for the recovery and reuse of the ionic liquid multiple times without a significant loss in product yield, highlighting the economic and environmental benefits of this medium. nih.gov Similarly, the acidic ionic liquid 1-butyl-3-methyl-imidazolium hydrogen sulfate (B86663) ([bmim]HSO4) has been employed as both a catalyst and a reaction medium for the condensation of 1,4-diketones with amines, offering a facile approach to polysubstituted pyrroles. researchgate.net

Table 1: Synthesis of Sulfonyl Pyrrole Derivatives Using Ionic Liquids

| Reactants | Ionic Liquid | Product Type | Key Advantages |

|---|---|---|---|

| Pyrrole + Sulfonyl chloride | [Bmim][PF6] or [Bmim][BF4] | N-sulfonylpyrrole | Excellent yields, high regioselectivity. organic-chemistry.orguctm.edu |

| Nitroene + TosMIC | [bmIm]Br | 3(4)-Nitro-1H-pyrrole | Applicable to various substrates, reusable solvent. nih.gov |

| 1,4-Diketones + Amines | [bmim]HSO4 | Polysubstituted pyrroles | Acts as both catalyst and solvent. researchgate.net |

The use of ionic liquids effectively replaces hazardous organic solvents, often leading to cleaner reactions and easier product isolation. researchgate.net

Microwave-Assisted Synthesis Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry, offering significant advantages over conventional heating methods. These benefits include dramatic reductions in reaction times (from hours to minutes), lower energy consumption, and often, improved product yields and purity. researchgate.nettandfonline.com

The application of microwave irradiation has been successfully demonstrated in the synthesis of various pyrrole derivatives. A gold(I)-catalyzed cycloisomerization of N-substituted N-sulfonyl-aminobut-3-yn-2-ols to prepare 1-substituted 3-sulfonyl-1H-pyrroles showcases the power of this technique. researchgate.net Another key example is the microwave-assisted Clauson-Kaas synthesis of pyrrole-based sulfonamides, which can be conducted at 150 °C for 30–60 minutes under solvent-free conditions, further enhancing its green credentials. pensoft.net The Piloty-Robinson synthesis of N-acyl 3,4-disubstituted pyrroles also benefits from microwave heating, which greatly shortens the process time and provides moderate to good yields. acs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrrole Synthesis

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement |

|---|---|---|---|

| N-substituted pyrrole synthesis | 3-5 hours | 5-9 minutes | Increased from 37-56% to 90-98%. tandfonline.com |

| Piloty-Robinson Synthesis | Several hours | ~15-30 minutes | Facilitates moderate to good yields. acs.org |

| Clauson-Kaas Sulfonamide Synthesis | Not specified | 30-60 minutes | Enables solvent-free conditions. pensoft.net |

These protocols demonstrate that microwave heating is a highly effective tool for enhancing the efficiency and sustainability of 3-sulfonyl-1H-pyrrole synthesis.

Solvent-Free Reaction Conditions for Reduced Environmental Impact

Eliminating volatile organic solvents is a primary goal of green chemistry, as it reduces pollution, safety hazards, and purification costs. Solvent-free, or solid-state, reactions rely on the reactants themselves, often with a solid catalyst, to form the reaction medium.

A direct and relevant example is the synthesis of 1-phenyl-3-tosyl-1H-pyrrole, which was prepared by blending 1-phenyl-1H-pyrrole with tosyl chloride and a fine powder of zinc oxide and heating the mixture at 80-85 °C. mdpi.com This method produced the desired 3-sulfonyl isomer in moderate yield without the need for any solvent. mdpi.com

Other solvent-free approaches for N-substituted pyrroles have been developed using various catalysts. For instance, calcium nitrate (B79036) has been used as a catalyst where the reactants themselves serve as the reaction medium. researchgate.net Bismuth nitrate under ultrasound irradiation and molecular iodine under microwave irradiation have also been successfully employed as catalysts for the solvent-free Clauson–Kaas reaction between amines (including sulfonamides) and 2,5-dimethoxytetrahydrofuran (B146720). beilstein-journals.org These methods are not only environmentally friendly but also often simplify the work-up procedure, as the product can sometimes be isolated by simple filtration. researchgate.net

Reactions in Aqueous Media and Catalytic Systems in Water

Water is considered the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. Performing organic reactions in water presents a significant step towards sustainable chemical manufacturing.

The synthesis of N-substituted pyrroles, including N-sulfonyl pyrroles, has been successfully achieved in aqueous media. A notable example is the Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamides, which proceeds in good to excellent yields in water using a catalytic amount of iron(III) chloride. organic-chemistry.org This method offers an operationally simple and economical route to these compounds under very mild conditions. organic-chemistry.org

Furthermore, the development of water-tolerant catalytic systems has expanded the scope of aqueous synthesis. A recyclable magnetic nanoparticle-supported antimony catalyst has been shown to be effective for the synthesis of N-substituted pyrroles in water. acs.org Nanocatalysts combined with microwave heating have also been utilized for preparing N-substituted pyrroles in water. pensoft.net The synthesis of p-toluenesulfonyl imines, key precursors for certain pyrrole syntheses, can also be carried out in an aqueous medium. rsc.org These examples underscore the viability and advantages of using water as a reaction medium for the synthesis of sulfonylated pyrrole structures.

Principles of Atom Economy and Waste Minimization in this compound Synthesis Design